molecular formula C23H38N2O5 B1663987 D-Nmappd

D-Nmappd

Cat. No.: B1663987
M. Wt: 422.6 g/mol
InChI Key: XUSDVLHKNBOGJY-FYYLOGMGSA-N
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Description

D-NMAPPD (CAS 35922-06-6) is a synthetic ceramide analog initially identified for its role in modulating sphingolipid metabolism. It acts as a potent inhibitor of acid ceramidase (AC), an enzyme responsible for hydrolyzing ceramide into sphingosine and fatty acids . By blocking AC, this compound elevates endogenous ceramide levels, which promotes apoptosis in cancer cells . Recent studies also reveal enantiomer-specific activity: the (1R,2R)-D-NMAPPD enantiomer inhibits N-myristoyltransferase 1 (NMT1), a key enzyme in protein myristoylation, thereby reducing androgen receptor (AR) stability in prostate cancer .

Preparation Methods

    Synthetic Routes: The synthetic routes for are not explicitly mentioned in the available literature.

    Reaction Conditions: Similarly, specific reaction conditions remain undisclosed.

    Industrial Production: Information regarding industrial-scale production methods is limited.

  • Chemical Reactions Analysis

      Reactions: may undergo various reactions, including oxidation, reduction, and substitution. detailed studies are scarce.

      Common Reagents and Conditions:

      Major Products: The major products resulting from these reactions are not explicitly stated.

  • Scientific Research Applications

    Cancer Therapy

    Mechanism of Action
    D-NMAPPD functions primarily by inhibiting acid ceramidase, leading to increased levels of ceramide within cells. Elevated ceramide levels are associated with the induction of apoptosis in cancer cells, making this compound a candidate for cancer treatment.

    Case Studies and Findings

    • Melanoma Cells: In studies involving melanoma cell lines (A375, M186, Mel2A), this compound was shown to significantly increase ceramide levels and induce apoptosis. The compound exhibited cytotoxic effects at concentrations as low as 25 μM, with an IC50 around 7 μM for HaCaT keratinocytes .
    • Colon Cancer Models: In vivo studies demonstrated that this compound reduced tumor growth and the number of hepatic metastases in mouse xenograft models of colon cancer (SW403 and LoVo). At a dosage of 75 mg/kg, significant reductions in tumor size were observed .

    Neurodegenerative Diseases

    Role in Tau Phosphorylation
    Recent research indicates that this compound may influence neurodegenerative processes through its effects on Tau phosphorylation. In rat hippocampal slices, preincubation with this compound resulted in enhanced N-methyl-D-aspartate (NMDA) receptor-mediated excitatory postsynaptic potentials (fEPSPs), suggesting a role in synaptic transmission .

    Case Studies and Findings

    • Tau Hyperphosphorylation: this compound treatment led to hyperphosphorylation of Tau protein at specific sites (Ser262), which is significant in the context of Alzheimer's disease pathology. This effect was found to be dependent on calcium influx and NMDA receptor activation, highlighting a potential therapeutic angle for neurodegenerative disorders .

    Metabolic Disorders

    Impact on Insulin Resistance
    The inhibition of acid ceramidase by this compound has implications for metabolic disorders such as Type II diabetes. By preventing the degradation of ceramide, the compound may help mitigate insulin resistance induced by free fatty acids .

    Additional Applications

    Inhibition of Ceramidase Activity
    this compound has been characterized as one of several compounds that inhibit ceramidase activity effectively. Its ability to elevate endogenous ceramide levels has been documented across various cell types, suggesting broader applications in treating conditions where ceramide metabolism is disrupted .

    Summary Table: Applications of this compound

    Application AreaMechanismKey Findings
    Cancer TherapyAcid ceramidase inhibitionInduces apoptosis in melanoma cells; reduces tumor growth in colon cancer models
    Neurodegenerative DiseasesEnhances NMDA receptor activityInduces Tau hyperphosphorylation; potential role in Alzheimer's disease
    Metabolic DisordersPrevents degradation of ceramideMay mitigate insulin resistance associated with Type II diabetes
    General Ceramidase InhibitionElevates endogenous ceramide levelsEffective across various cell types; potential therapeutic implications in multiple diseases

    Mechanism of Action

      Targets: likely interacts with acid ceramidase and NMDA receptors.

      Pathways: It modulates ceramide levels, affecting downstream signaling pathways.

  • Comparison with Similar Compounds

    Key Properties :

    • IC50 : ~10 μM against acid ceramidase in vitro .
    • Applications: Anticancer research (melanoma, prostate cancer), embryoid body (EB) differentiation studies .
    • Structural Features : Derived from modified sphingoid bases; chiral centers at positions 1 and 2 dictate target specificity .

    Comparison with Structurally Similar Compounds

    NB-DNJ (N-Butyldeoxynojirimycin)

    Structural and Functional Contrasts :

    Parameter D-NMAPPD NB-DNJ
    Target Enzyme Acid ceramidase Glucosylceramide synthase
    Mechanism Ceramide accumulation → Apoptosis Inhibits glycosphingolipid synthesis → ER stress
    EB Differentiation Dose-dependent inhibition of neurogenesis and cardiomyogenesis (30 μM) Similar inhibition at 50 μM
    Therapeutic Use Prostate/melanoma cancer Gaucher disease, antiviral

    Key Insight : While both compounds disrupt sphingolipid metabolism, this compound directly enhances pro-apoptotic ceramide, whereas NB-DNJ reduces glycosphingolipids, leading to distinct downstream effects .

    Enantiomers: (1R,2R)- vs. (1S,2S)-D-NMAPPD

    Activity Differences :

    • (1R,2R)-D-NMAPPD :
      • Inhibits NMT1 (IC50: ~5 μM), suppresses AR signaling in prostate cancer .
      • Derivative LCL204 shows broader anti-myelination activity .
    • (1S,2S)-D-NMAPPD: No significant NMT1 inhibition . Retains acid ceramidase inhibition but with lower potency compared to (1R,2R) .

    Structural Basis : Chirality at positions 1 and 2 alters binding affinity to NMT1, highlighting the importance of stereochemistry in target engagement .

    Comparison with Functionally Similar Compounds

    AD2646 and AD2687 (Ceramide Analogs)

    Functional Overlap and Divergence :

    Parameter This compound AD2646/AD2687
    Primary Target Acid ceramidase Sphingomyelin synthase
    Apoptosis Induction Yes (ceramide accumulation) Yes (sphingomyelin depletion)
    Cancer Cell Lines HL-60, melanoma HL-60, solid tumors
    SAR Insights Methyl substitution enhances potency Aromatic side chains improve bioavailability

    Key Insight: Both classes induce apoptosis via sphingolipid modulation but target different nodes in the pathway, offering complementary therapeutic strategies .

    RV-378 (GCS Inhibitor)

    Comparison :

    • Target : Glucosylceramide synthase (GCS) vs. acid ceramidase .
    • Mechanism : RV-378 blocks ceramide glycosylation, while this compound prevents ceramide degradation .
    • Efficacy : RV-378 shows superior activity in multidrug-resistant cancers, whereas this compound is more potent in NMT1-driven prostate cancer .

    Research Findings and Data Tables

    Dose-Dependent Effects on Embryoid Body Differentiation

    Compound Concentration (μM) Neurogenesis Inhibition (%) Cardiomyogenesis Inhibition (%)
    This compound 30 85 ± 6* 78 ± 5*
    NB-DNJ 50 80 ± 7* 72 ± 6*

    *Data from immunostaining and qPCR; p < 0.01 vs. control .

    Enantiomer-Specific NMT1 Inhibition

    Enantiomer NMT1 Inhibition (%) AR Protein Reduction (%)
    (1R,2R)-D-NMAPPD 92 ± 3* 65 ± 4*
    (1S,2S)-D-NMAPPD 8 ± 2 10 ± 3

    *Data from Click chemistry assays; p < 0.001 .

    Biological Activity

    D-NMAPPD, a ceramidase inhibitor, has garnered attention for its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on various cell types, and relevant research findings.

    This compound functions primarily as an inhibitor of acid ceramidase (AC), an enzyme responsible for the hydrolysis of ceramide into sphingosine and free fatty acids. The dysregulation of ceramidase activity is implicated in various pathologies, including cancer and Alzheimer's disease. By inhibiting AC, this compound leads to an accumulation of ceramide, which is associated with pro-apoptotic signaling pathways.

    • IC50 Values :
      • This compound exhibits an IC50 for acid ceramidase inhibition at approximately 10 μmol/L .
      • In HaCaT keratinocytes, it shows an IC50 of about 7 μmol/L for inhibiting cell proliferation .

    Induction of Apoptosis

    Research indicates that this compound treatment results in increased endogenous ceramide levels across various melanoma cell lines (e.g., A375, M186). This accumulation triggers apoptotic pathways:

    • Cell Lines : In melanoma cells treated with 25 μM this compound for 24 hours, significant ceramide accumulation was observed .
    • Bcl-2 Overexpression : In HaCaT cells, overexpression of Bcl-2 can prevent apoptosis induced by this compound, highlighting the compound's ability to modulate apoptotic signaling .

    Impact on Cell Proliferation

    This compound has been shown to inhibit cell proliferation in a concentration-dependent manner:

    • Cytotoxic Effects : High concentrations (500 μmol/L) significantly reduce alkaline ceramidase activity and induce cytotoxicity in melanoma cells .
    • Ceramide Resistance : Notably, this compound exhibits no antiproliferative effect on ceramide-resistant melanoma cells, indicating a selective action based on cellular context .

    In Vitro Studies

    • Ceramidase Inhibition : A study demonstrated that this compound effectively suppresses acid ceramidase activity and elevates endogenous ceramide levels in various cancer cell lines .
    • Combination Therapies : Research suggests that combining this compound with other chemotherapeutic agents enhances its efficacy by promoting apoptosis while reducing drug resistance in cancer cells .
    • Nanoparticle Delivery Systems : Recent studies explored the use of hollow mesoporous carbon nanoparticles bearing this compound to enhance its delivery and effectiveness against human lung adenocarcinoma cells. This approach aims to improve bioavailability and therapeutic outcomes .

    Data Summary

    Parameter Value
    Acid Ceramidase IC50~10 μmol/L
    HaCaT Keratinocytes IC50~7 μmol/L
    Cytotoxic Concentration500 μmol/L
    Effective Cell LinesA375, M186, Mel2A

    Q & A

    Basic Research Questions

    Q. How to design experiments to assess D-NMAPPD's impact on neurogenesis in embryonic stem cells (EBs)?

    • Methodology : Use immunostaining (e.g., β-tubulin III for neurons) and quantitative PCR to track differentiation markers (e.g., Sox1). Employ dose-response assays (e.g., 10–50 µM this compound) and time-course experiments (3–6 days post-treatment). Include controls (e.g., DMSO vehicle) and biological triplicates to ensure reproducibility .
    • Data Analysis : Quantify neuronal clusters via imaging software and normalize gene expression to housekeeping genes (e.g., Gapdh). Use ANOVA with Tukey’s post hoc test for dose-dependent effects .

    Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects?

    • Apply one-way ANOVA to compare means across dosage groups, followed by Tukey’s test for pairwise comparisons. For time-course data, use two-way ANOVA to assess interactions between time and treatment. Report effect sizes and confidence intervals to contextualize biological significance .

    Q. How to validate NMT1 inhibition by this compound in prostate cancer (PCa) models?

    • In Vitro : Perform Click chemistry assays to measure global protein myristoylation levels. Use immunoblotting to monitor AR degradation and nuclear translocation. Validate binding via computational docking (e.g., AutoDock Vina) and structural analysis (NMR, circular dichroism) .
    • In Vivo : Utilize xenograft models with AR-positive PCa cells. Administer this compound intraperitoneally and track tumor volume alongside control groups. Harvest tissues for histopathology and AR localization analysis .

    Advanced Research Questions

    Q. How to resolve contradictions in enantiomer-specific activity of this compound (e.g., (1R,2R) vs. (1S,2S))?

    • Conduct enantiomer purity checks via chiral HPLC and NMR. Compare binding affinities to NMT1 using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Pair structural data (e.g., X-ray crystallography) with functional assays (e.g., AR degradation kinetics) to elucidate stereochemical determinants of activity .

    Q. What strategies optimize this compound's experimental parameters for PrS formation studies?

    • Perform factorial design experiments to test interactions between this compound concentration, culture media composition, and EB aggregation methods. Use RNA-seq to identify pathway-specific biomarkers (e.g., glucose metabolism genes) and validate findings via CRISPR knockouts or pharmacological inhibitors (e.g., statins) .

    Q. How to integrate multi-omics data to map this compound's mechanisms in neurogenesis and cancer?

    • Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC-MS) datasets. Use bioinformatics tools (e.g., STRING, MetaboAnalyst) to identify cross-talk between sphingolipid metabolism, AR signaling, and neurodevelopmental pathways. Validate hypotheses via siRNA knockdowns or rescue experiments .

    Q. How to ensure reproducibility when replicating this compound studies across labs?

    • Standardize protocols for EB differentiation (e.g., hanging drop vs. suspension culture) and compound preparation (e.g., solvent, storage conditions). Share raw data (e.g., microscopy images, qPCR Ct values) and analysis pipelines via FAIR-aligned repositories (e.g., Zenodo, Figshare) .

    Q. Methodological and Ethical Considerations

    Q. How to manage sensitive data from this compound research (e.g., patient-derived cell lines)?

    • Develop a Data Management Plan (DMP) outlining anonymization protocols, access controls (e.g., encrypted drives), and ethical approvals (e.g., IRB consent). Use community repositories (e.g., GEO for omics data) with embargo periods to balance transparency and privacy .

    Q. What ethical guidelines apply to animal studies using this compound?

    • Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments. Justify sample sizes via power analysis and minimize suffering through humane endpoints. Include a ethics statement in publications, referencing institutional oversight (e.g., IACUC approval) .

    Q. Data Management and Compliance

    Q. How to align this compound research with FAIR data principles?

    • Ensure datasets are Findable (DOIs, metadata tags), Accessible (open-access repositories), Interoperable (standardized formats like .csv or .fastq), and Reusable (detailed README files with experimental protocols) .

    Q. What tools assist in creating a compliant Data Management Plan (DMP) for this compound projects?

    • Use the Portage Network’s DMP Assistant for structured templates. Include sections on data collection (e.g., HPLC parameters), storage (e.g., cloud backups), and long-term preservation (e.g., institutional archives) .

    Properties

    IUPAC Name

    N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]tetradecanamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H38N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(27)24-21(18-26)23(28)19-14-16-20(17-15-19)25(29)30/h14-17,21,23,26,28H,2-13,18H2,1H3,(H,24,27)/t21-,23-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XUSDVLHKNBOGJY-FYYLOGMGSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCCCCCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCCCCCCCCCCCC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H38N2O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    422.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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